molecular formula C5H5Cl2N3 B8191134 (4,6-Dichloropyrimidin-2-yl)methanamine

(4,6-Dichloropyrimidin-2-yl)methanamine

Cat. No.: B8191134
M. Wt: 178.02 g/mol
InChI Key: UOTCVVQUVCTARR-UHFFFAOYSA-N
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Description

(4,6-Dichloropyrimidin-2-yl)methanamine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring and an amine group attached to the 2 position via a methylene bridge. It is of significant interest due to its versatile applications in various fields such as medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloropyrimidin-2-yl)methanamine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with chlorinating agents such as phosphorus oxychloride or sulfur oxychloride in the presence of a base like boric acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The chlorination step is carefully controlled to achieve high yields and purity. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloropyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4,6-Dichloropyrimidin-2-yl)methanamine involves its interaction with various molecular targets. The compound can form hydrogen bonds with biomolecules, influencing their activity. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Properties

IUPAC Name

(4,6-dichloropyrimidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-3-1-4(7)10-5(2-8)9-3/h1H,2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTCVVQUVCTARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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